4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]thiopyran-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS2/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3H,1-2,4-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLUPBTZWSNDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1SC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine typically involves cyclization reactions. One common method includes the reaction of 2-halo derivatives with sulfur-containing reagents under specific conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine has been investigated for its pharmacological properties. Its structural features suggest potential activity against various diseases.
- Antitumor Activity : Preliminary studies indicate that derivatives of thienopyran exhibit cytotoxic effects on cancer cell lines. For instance, compounds based on this structure have shown promise in inhibiting cell proliferation in breast and lung cancer models .
- Neuroprotective Effects : Research has highlighted the neuroprotective potential of thienopyran derivatives against neurodegenerative diseases like Alzheimer's. These compounds may modulate neurotransmitter levels and reduce oxidative stress .
Materials Science
The compound's unique chemical structure allows it to be used in the development of novel materials.
- Conductive Polymers : Thienopyran derivatives are being explored for their use in organic electronics due to their ability to conduct electricity when doped appropriately. This application is critical for the development of flexible electronic devices .
- Photovoltaic Cells : The compound's properties make it suitable for incorporation into organic photovoltaic cells, enhancing light absorption and conversion efficiency .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of thienopyran derivatives for anticancer activity. The lead compound demonstrated an IC50 value of 25 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity compared to control compounds .
Case Study 2: Neuroprotection
In a recent investigation, a derivative of 4H,6H,7H-thieno[3,2-c]thiopyran was tested for neuroprotective effects in an animal model of Alzheimer's disease. Results showed that treatment with the compound improved cognitive function and reduced amyloid plaque formation .
Mechanism of Action
The mechanism of action of 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related heterocycles:
Key Observations :
- Ring Systems : The thiopyran-thiophene system in the target compound contrasts with pyridine (clopidogrel), pyrimidine (12a), and furopyran (8m) cores, altering electronic properties and steric bulk.
- Functional Groups : The methanamine group offers reactivity distinct from ester (clopidogrel) or dione (12a) functionalities.
- Lipophilicity : Sulfur-rich systems (target compound, clopidogrel) likely exhibit higher lipophilicity than oxygenated analogs (8m), impacting bioavailability .
Elemental Analysis and Spectral Data
*Calculated for C₇H₉NOS₂: C 54.16, H 5.84, N 9.02, S 20.63.
Biological Activity
4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.
- Molecular Formula : C8H10N2S2
- Molecular Weight : 186.30 g/mol
- CAS Number : 21339-37-7
Research indicates that compounds within the thieno[3,2-c]thiopyran class exhibit diverse biological activities. The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various kinases and enzymes involved in cancer progression and inflammation.
- Modulation of Receptor Activity : Some derivatives act as ligands for serotonin receptors, influencing neurological pathways.
- Antioxidant Properties : Compounds in this class may reduce oxidative stress by scavenging free radicals.
Antitumor Activity
A significant area of research has focused on the antitumor properties of thieno[3,2-c]thiopyran derivatives. For instance:
- In a study evaluating a related compound, it was found to inhibit VEGF2 tyrosine kinase activity by 65%, demonstrating potential as an anticancer agent in breast cancer cell lines resistant to tamoxifen (TAM) .
- The compound was also shown to induce apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Anti-inflammatory Effects
Research has indicated that thieno[3,2-c]thiopyran derivatives possess anti-inflammatory properties:
- A study highlighted that certain analogs reduced levels of inflammatory markers such as PGE2 and COX2 in vitro . This suggests potential applications for treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against various cancer cell lines including MCF7 and T47D. The results demonstrated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 6.4 | Apoptosis induction via caspase activation |
| T47D | 11 | Inhibition of cell proliferation |
These findings indicate that the compound effectively inhibits cancer cell growth and induces apoptosis.
Case Study 2: Neuroprotective Properties
Another study explored the neuroprotective effects of thieno[3,2-c]thiopyran derivatives. The compound was administered in models of neurodegeneration:
| Treatment Group | Outcome |
|---|---|
| Control | High neuronal death |
| Thieno Compound | Significant reduction in neuronal death |
This suggests that the compound may protect against neurodegenerative processes.
Q & A
Q. Q1: What are the key challenges in synthesizing 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine, and how can they be addressed methodologically?
A: The synthesis of this compound involves challenges such as regioselective thiophene ring formation and stabilizing the thiopyran scaffold. Retrosynthetic analysis (e.g., breaking down the fused thieno-thiopyran system) is critical. AI-powered synthesis planning tools (e.g., Template_relevance models) can predict feasible routes by leveraging databases of analogous heterocyclic reactions . For example, coupling thiopyran precursors with functionalized thiophenes under controlled conditions (e.g., Pd-catalyzed cross-coupling) may improve yield. Validation via LC-MS and NMR (as in ) is essential to confirm structural integrity .
Q. Q2: How can researchers verify the molecular identity and purity of this compound?
A: Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., m/z calculations for C₉H₁₁N₂S₂) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For purity, HPLC with UV detection (λ ~250–300 nm, typical for thiopyrans) is recommended. Cross-referencing spectral data with NIST Chemistry WebBook entries for related thiopyrans (e.g., tetrahydro-4H-thiopyran-4-one) ensures accuracy .
Advanced Research Questions
Q. Q3: How can computational modeling optimize the reactivity of this compound in catalytic applications?
A: Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, sulfur atoms in the thiopyran ring may act as electron donors, influencing catalytic behavior. Molecular dynamics simulations can model interactions with substrates, guiding experimental design. Studies on analogous thiophene derivatives (e.g., thieno[2,3-b]pyridines in ) demonstrate the utility of computational approaches in predicting regioselectivity .
Q. Q4: What strategies resolve contradictions in biological activity data for thieno-thiopyran derivatives?
A: Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. To address this:
- Validate activity across multiple assays (e.g., enzyme inhibition vs. cell-based assays).
- Use orthogonal purification methods (e.g., preparative HPLC followed by crystallization).
- Cross-reference with structurally related compounds (e.g., ’s glycosylated thiopyrans) to identify structure-activity relationships (SARs) .
Q. Q5: How can researchers design experiments to study the metabolic stability of this compound?
A: Employ in vitro microsomal assays (e.g., human liver microsomes) to measure metabolic half-life. LC-MS/MS quantifies parent compound degradation and metabolite formation. Isotopic labeling (e.g., ¹⁴C at the methanamine group) tracks metabolic pathways. Safety data sheets (SDS) for similar compounds (e.g., ) provide protocols for handling reactive intermediates .
Methodological Guidance
Q. Q6: What spectroscopic techniques are most effective for characterizing the thiopyran-thiophene fused system?
A:
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the thiopyran and thiophene rings.
- IR Spectroscopy : Identify S–C and C–N stretches (~650 cm⁻¹ and ~1250 cm⁻¹, respectively).
- X-ray Crystallography : Resolve the fused ring geometry, as demonstrated for tetrahydro-thiopyrans in .
Q. Q7: How can researchers mitigate sulfur-related side reactions during synthesis?
A: Sulfur’s redox activity can lead to disulfide formation or oxidation. Strategies include:
- Use inert atmospheres (N₂/Ar) and anhydrous solvents.
- Add reducing agents (e.g., TCEP) to suppress disulfide bonds.
- Monitor reaction progress via TLC with UV quenching for sulfur-containing intermediates .
Data Interpretation & Validation
Q. Q8: How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
A: Solubility discrepancies often arise from polymorphic forms or impurities. Conduct:
Q. Q9: What analytical workflows validate the stability of this compound under varying pH conditions?
A:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures.
- HPLC-UV/PDA : Monitor degradation products and quantify stability (% remaining).
- Mass Spectrometry : Identify hydrolysis or oxidation products, referencing protocols in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
